Bis-(2-chloro-benzyl)-methyl-amine

Description

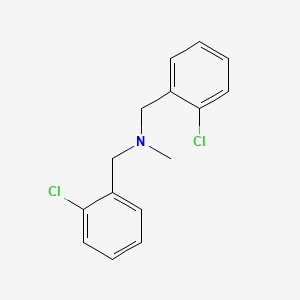

Bis-(2-chloro-benzyl)-methyl-amine (IUPAC: 1-(2-chlorophenyl)-N-methylmethanamine; CAS 94-64-4) is a tertiary amine featuring a 2-chlorobenzyl group attached to a methylamine core. Structurally, it consists of a benzyl moiety substituted with a chlorine atom at the ortho position of the aromatic ring, linked to a methylated nitrogen atom (Figure 1) . This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive amine group and halogenated aromatic system.

Properties

Molecular Formula |

C15H15Cl2N |

|---|---|

Molecular Weight |

280.2 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-N-[(2-chlorophenyl)methyl]-N-methylmethanamine |

InChI |

InChI=1S/C15H15Cl2N/c1-18(10-12-6-2-4-8-14(12)16)11-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 |

InChI Key |

JLOJISJOCSMFIT-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The exact mechanism is context-dependent.

- Molecular targets may include enzymes, receptors, or cellular components.

- Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Mono-Substituted Benzylamines

- 2-Chloro-N-methylbenzylamine (CAS 94-64-4) : The simplest analog, with a single 2-chlorobenzyl group. Its reactivity is influenced by the electron-withdrawing chlorine atom, which enhances electrophilic substitution resistance but stabilizes intermediates in nucleophilic reactions .

- [1-(2-Chloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride (CAS 1261231-72-4) : Incorporates a piperidine ring, increasing steric bulk and basicity. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications .

Bis-Substituted Amines

Heterocyclic and Hybrid Derivatives

- (2-Chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride (CAS 1048664-96-5): Combines a 2-chlorobenzyl group with a thienylmethyl moiety.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Amines

Key Observations:

Electronic Effects : Chlorine’s electron-withdrawing nature reduces electron density at the aromatic ring, directing reactivity toward electrophilic substitutions at meta positions. Methoxy groups (e.g., in Bis(2,4-dimethoxybenzyl)amine) increase electron density, favoring para substitutions .

Solubility : Hydrochloride salts (e.g., [1-(2-Chloro-benzyl)-piperidin-3-yl]-methyl-amine·HCl) exhibit higher water solubility than free bases, critical for bioavailability in drug formulations .

Research and Application Insights

- Synthetic Utility : this compound serves as a precursor for N-alkylation reactions, enabling the synthesis of secondary amines or quaternary ammonium salts .

- Toxicological Data: No direct toxicity studies are available for this compound. However, structurally related chlorinated amines like Bis(chloromethyl)ether (BCME) are highly carcinogenic, underscoring the need for caution in handling halogenated amines .

- Biological Activity : Compounds with thienylmethyl groups (e.g., CAS 1048664-96-5) show promise in targeting sulfur-dependent enzymes, though specific mechanisms remain unexplored in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.